molecular formula C11H7N3O B13112288 5-Phenoxypyrimidine-2-carbonitrile

5-Phenoxypyrimidine-2-carbonitrile

Cat. No.: B13112288
M. Wt: 197.19 g/mol
InChI Key: FJPKWXRUBVXWHG-UHFFFAOYSA-N
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Description

Product Overview 5-Phenoxypyrimidine-2-carbonitrile is an organic compound with the molecular formula C11H7N3O and a molecular weight of 197.19 g/mol [ 1 ]. Its structure features a pyrimidine ring core, which is a privileged scaffold in medicinal chemistry due to its presence in nucleic acids and many therapeutic agents [ 10 ]. This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Research Significance and Applications As a member of the pyrimidine-5-carbonitrile family, this compound serves as a versatile building block in organic synthesis and medicinal chemistry research. Pyrimidine-5-carbonitrile derivatives are extensively investigated for their potential pharmacological properties. Published studies on analogous structures highlight significant interest in their role as core templates for developing novel anticancer agents [ 10 ]. Specific derivatives have been designed and synthesized as potential inhibitors of key molecular targets, including: - Epidermal Growth Factor Receptor (EGFR) : Pyrimidine-5-carbonitrile derivatives have demonstrated potent EGFR inhibitory activity and induced apoptosis in cancer cell lines such as HepG2, A549, and MCF-7 [ 8 ]. - Cyclooxygenase-2 (COX-2) : Hybrid molecules incorporating this scaffold have shown potent COX-2 inhibitory activity with IC50 values in the submicromolar range, alongside promising anticancer effects [ 3 ]. - PI3K/AKT Pathway : Related compounds act as apoptosis inducers by inhibiting the PI3K/AKT signaling axis, a crucial pathway in cell survival and proliferation, showing potential against leukemia K562 and breast cancer MCF-7 cell lines [ 5 ]. Key Identifiers • CAS Number : 540463-68-1 [ 1 ] • Molecular Formula : C11H7N3O [ 1 ] • SMILES : N#CC1=NC=C(OC2=CC=CC=C2)C=N1 [ 1 ]

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H7N3O

Molecular Weight

197.19 g/mol

IUPAC Name

5-phenoxypyrimidine-2-carbonitrile

InChI

InChI=1S/C11H7N3O/c12-6-11-13-7-10(8-14-11)15-9-4-2-1-3-5-9/h1-5,7-8H

InChI Key

FJPKWXRUBVXWHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CN=C(N=C2)C#N

Origin of Product

United States

Chemical Reactivity and Transformation Studies of 5 Phenoxypyrimidine 2 Carbonitrile

Reactivity of the Pyrimidine (B1678525) Core

The pyrimidine ring is an electron-deficient heteroaromatic system, a characteristic that predominantly dictates its reactivity. The presence of two nitrogen atoms significantly lowers the electron density of the ring carbons, making them susceptible to nucleophilic attack.

Nucleophilic Attack Patterns on the Pyrimidine Ring

The electron-withdrawing nature of the two ring nitrogen atoms and the carbonitrile group at the 2-position renders the carbon atoms of the pyrimidine ring in 5-Phenoxypyrimidine-2-carbonitrile electrophilic. Nucleophilic attack is generally favored at the 2-, 4-, and 6-positions of the pyrimidine ring. In this specific molecule, the 2-position is already substituted. Therefore, nucleophilic attack is most likely to occur at the 4- and 6-positions.

The phenoxy group at the 5-position can influence the regioselectivity of nucleophilic attack through both steric and electronic effects. While sterically it might slightly hinder attack at the adjacent 4- and 6-positions, its electronic effect, being mildly activating through resonance, is generally overcome by the strong electron-withdrawing effect of the nitrogen atoms and the nitrile group.

Studies on related 2-substituted pyrimidines have shown that strong nucleophiles can displace leaving groups at the 4- and 6-positions. While this compound does not possess a typical leaving group at these positions, harsh reaction conditions with powerful nucleophiles could potentially lead to addition-elimination reactions if a hydride ion could be eliminated, though this is generally unfavorable. More commonly, nucleophilic attack leads to the formation of stable Meisenheimer-like intermediates.

A summary of expected nucleophilic attack patterns is presented in the table below.

Position of AttackExpected OutcomeInfluencing Factors
C4Nucleophilic addition, potentially leading to ring-opened products under forcing conditions.Steric hindrance from the 5-phenoxy group.
C6Nucleophilic addition, similar to the C4 position.Steric hindrance from the 5-phenoxy group.

Electrophilic Transformations of the Pyrimidine System

Electrophilic aromatic substitution on the pyrimidine ring is generally difficult due to its electron-deficient nature. The two nitrogen atoms strongly deactivate the ring towards attack by electrophiles. However, the phenoxy group at the 5-position is an ortho-, para-directing activating group. In this context, it could potentially direct electrophiles to the 4- and 6-positions. Despite this, the deactivating effect of the pyrimidine nitrogens and the nitrile group is substantial, making electrophilic substitution challenging.

For electrophilic attack to occur, highly reactive electrophiles and forcing conditions are typically required. Research on similar electron-deficient heterocyclic systems suggests that reactions such as nitration or halogenation, if they proceed, would do so with low yields. There is limited specific literature on the direct electrophilic transformation of this compound.

Reactions at Nitrogen Atoms within the Pyrimidine Ring

N-alkylation with alkyl halides can occur at either of the nitrogen atoms, leading to the formation of pyrimidinium salts. The position of alkylation may be influenced by steric factors. N-oxidation with peroxy acids can also be achieved, yielding the corresponding N-oxides. These transformations can alter the reactivity of the pyrimidine ring, potentially making it more susceptible to subsequent reactions.

Transformations of the Carbonitrile Group

The carbonitrile (CN) group at the 2-position is a versatile functional group that can undergo a variety of chemical transformations, providing a gateway to other important functional groups such as carboxylic acids, amides, and esters.

Hydrolysis to Carboxylic Acids and Carboxamides

The carbonitrile group of this compound can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid or carboxamide.

Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong acid such as hydrochloric acid or sulfuric acid in the presence of water. The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack of water and subsequent tautomerization and further hydrolysis of the intermediate amide to the carboxylic acid, 5-Phenoxypyrimidine-2-carboxylic acid.

Base-catalyzed hydrolysis is usually carried out by heating the nitrile with an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide. This reaction proceeds through the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile. The intermediate iminate is then protonated by water. Under controlled conditions, the reaction can often be stopped at the amide stage, yielding 5-Phenoxypyrimidine-2-carboxamide. Prolonged reaction times or more stringent conditions will lead to the formation of the carboxylate salt, which upon acidification, gives the carboxylic acid.

TransformationReagents and ConditionsProduct
Hydrolysis to Carboxylic AcidHCl (aq) or H₂SO₄ (aq), heat5-Phenoxypyrimidine-2-carboxylic acid
Hydrolysis to CarboxamideNaOH (aq) or KOH (aq), controlled heat5-Phenoxypyrimidine-2-carboxamide

Derivatization to Esters and Amides

The carboxylic acid and carboxamide derivatives obtained from the hydrolysis of this compound can be further derivatized to form a variety of esters and amides.

Esterification of 5-Phenoxypyrimidine-2-carboxylic acid can be achieved through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄), is a common approach. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an alcohol. Another mild and efficient method involves the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the reaction between the carboxylic acid and an alcohol.

Amide formation from 5-Phenoxypyrimidine-2-carboxylic acid can be accomplished by reacting it with an amine. Similar to esterification, this transformation is often facilitated by converting the carboxylic acid to an acyl chloride or by using peptide coupling reagents (e.g., HATU, HOBt with EDC) to activate the carboxylic acid for nucleophilic attack by the amine.

Furthermore, the initially formed 5-Phenoxypyrimidine-2-carboxamide can be N-alkylated or acylated to produce a range of substituted amides.

Starting MaterialReagents and ConditionsProduct
5-Phenoxypyrimidine-2-carboxylic acidR-OH, H⁺ (e.g., H₂SO₄), heat5-Phenoxypyrimidine-2-carboxylate ester
5-Phenoxypyrimidine-2-carboxylic acid1. SOCl₂ or (COCl)₂ 2. R-OH5-Phenoxypyrimidine-2-carboxylate ester
5-Phenoxypyrimidine-2-carboxylic acidR₂NH, Coupling agent (e.g., EDC, HATU)N-substituted-5-phenoxypyrimidine-2-carboxamide

Cycloaddition Reactions Involving the Nitrile Functionality

The nitrile group is a versatile functional group that can participate in various cycloaddition reactions, acting as a 2π component. While specific examples involving this compound are not extensively documented, the reactivity of the nitrile moiety is well-established, allowing for predictable transformations.

One of the most common cycloaddition reactions involving nitriles is the [3+2] cycloaddition with azides to form tetrazoles. This reaction, often catalyzed by zinc or other Lewis acids, would convert the nitrile group of this compound into a 5-substituted tetrazole ring. This transformation is significant as it replaces a linear nitrile group with a planar, aromatic, nitrogen-rich heterocycle, which can act as a bioisostere for a carboxylic acid group in medicinal chemistry contexts.

Furthermore, the nitrile group can function as a dienophile in inverse-electron-demand Diels-Alder reactions, particularly when activated by the electron-withdrawing pyrimidine ring. mdpi.com Reaction with suitable dienes, such as 1,3-diazabutadienes, could potentially lead to the formation of new heterocyclic systems. mdpi.com Intramolecular variants of this reaction type have been successfully applied in the synthesis of fused indolines and indoles from pyridazinecarbonitriles, suggesting that if an appropriate diene could be tethered to the this compound scaffold, a similar intramolecular cycloaddition could be feasible. mdpi.com

Table 1: Potential Cycloaddition Reactions of this compound

Reaction Type Reagent Potential Product Conditions
[3+2] Cycloaddition Sodium Azide (NaN₃), Lewis Acid (e.g., ZnCl₂) 5-(5-(Tetrazol-5-yl)pyrimidin-2-yl)oxy)benzene Heating in a suitable solvent (e.g., DMF)

Reduction and Other Functional Group Interconversions of the Nitrile

The nitrile group at the C2 position of the pyrimidine ring is a key site for functional group interconversion, allowing for its transformation into amines, amides, and carboxylic acids. These derivatives are valuable intermediates for further synthetic elaboration.

Reduction to Primary Amines: The reduction of the nitrile to a primary amine (a pyrimidin-2-ylmethylamine) is a fundamental transformation. This can be achieved using various reducing agents, including lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. An analogous and effective method is the electrochemical reduction of cyanopyridines to their corresponding aminomethyl derivatives, which proceeds in high yield and offers advantages in terms of safety and scalability. google.com This process typically involves electrolysis in an acidic medium at a lead dioxide cathode. google.com

Hydrolysis to Amides and Carboxylic Acids: The nitrile can be hydrolyzed under acidic or basic conditions. Partial hydrolysis yields the corresponding 5-phenoxypyrimidine-2-carboxamide. This reaction is often accomplished using concentrated sulfuric or hydrochloric acid at controlled temperatures. Complete hydrolysis to 5-phenoxypyrimidine-2-carboxylic acid requires more forcing conditions, such as prolonged heating with strong acid or base.

Other Interconversions: The nitrile group can also react with organometallic reagents, such as Grignard reagents or organolithium compounds, to afford ketones after hydrolysis of the intermediate imine. This provides a route to introduce new carbon-carbon bonds at the C2 position of the pyrimidine ring.

Table 2: Functional Group Interconversions of the Nitrile Moiety

Transformation Reagents Product Functional Group
Reduction LiAlH₄ or H₂/Catalyst or Electrochemical Reduction Primary Amine (-CH₂NH₂)
Partial Hydrolysis H₂SO₄ (conc.), H₂O Amide (-CONH₂)
Full Hydrolysis H₂SO₄/H₂O, heat or NaOH/H₂O, heat Carboxylic Acid (-COOH)

Modifications of the Phenoxy Substituent

Reactions on the Aromatic Ring of the Phenoxy Moiety

The phenoxy group attached to the C5 position of the pyrimidine ring is susceptible to electrophilic aromatic substitution. The oxygen atom of the ether linkage is an activating, ortho-, para-directing group. Therefore, electrophiles are expected to add primarily at the positions ortho and para to the ether linkage (C2', C4', and C6' of the phenyl ring). The steric hindrance from the pyrimidine scaffold may influence the ratio of ortho to para substitution. Standard electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation can be employed to introduce functional groups onto this ring.

For instance, nitration using a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of ortho- and para-nitrophenoxy derivatives. Similarly, bromination with bromine in acetic acid or using N-bromosuccinimide (NBS) would introduce bromine atoms at the ortho and para positions.

Table 3: Plausible Electrophilic Aromatic Substitution Reactions on the Phenoxy Ring

Reaction Reagents Expected Major Products
Nitration HNO₃, H₂SO₄ 5-(2-Nitrophenoxy)- and 5-(4-Nitrophenoxy)pyrimidine-2-carbonitrile
Bromination Br₂, FeBr₃ or NBS 5-(2-Bromophenoxy)- and 5-(4-Bromophenoxy)pyrimidine-2-carbonitrile

Cleavage or Exchange of the Phenoxy Group

The ether linkage of the phenoxy group is generally stable but can be cleaved under harsh conditions. The cleavage of aryl ethers typically requires strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), or potent Lewis acids like boron tribromide (BBr₃). This reaction would convert the 5-phenoxy group into a 5-hydroxy group, yielding 5-hydroxypyrimidine-2-carbonitrile. However, the strongly acidic conditions required for this cleavage may be incompatible with the rest of the molecule, potentially leading to hydrolysis of the nitrile group or protonation and decomposition of the pyrimidine ring.

Direct nucleophilic displacement of the phenoxy group at the C5 position is challenging. Unlike the electron-deficient C2, C4, and C6 positions of the pyrimidine ring, the C5 position is not activated towards nucleophilic aromatic substitution (SNAr). Therefore, exchanging the phenoxy group for another substituent via an SNAr mechanism is generally not a feasible pathway.

Cascade and Annulation Reactions Involving the this compound Scaffold

Formation of Fused Heterocyclic Systems (e.g., Thienopyrimidines)

The synthesis of thieno[2,3-d]pyrimidines, a class of compounds with significant biological activity, typically involves constructing the pyrimidine ring onto a pre-functionalized thiophene (B33073) precursor, such as a 2-aminothiophene-3-carbonitrile, via cyclization reactions. scielo.brekb.eg

However, an alternative strategy involves annulation, where the thiophene ring is constructed onto a pre-existing pyrimidine scaffold. Starting from this compound, a hypothetical cascade or annulation reaction to form a thieno[2,3-d]pyrimidine (B153573) would require the introduction and subsequent reaction of functional groups at the C4 and C5 positions of the pyrimidine ring.

A plausible, albeit undocumented, synthetic sequence could be envisioned as follows:

Functionalization of the Pyrimidine Ring: The first step would involve creating reactive handles on the pyrimidine ring, specifically at the C4 position. This might be achieved through metallation of the C4 position followed by quenching with an electrophile, or through a C-H activation protocol.

Introduction of a Sulfur Moiety: A sulfur-containing side chain could then be introduced. For example, a halo- or triflate-substituted pyrimidine could undergo a substitution reaction with a sulfur nucleophile like sodium sulfide (B99878) or thioglycolate derivatives.

Intramolecular Cyclization: The final step would be an intramolecular cyclization to form the thiophene ring. This is often a condensation reaction that forms the C-C bond of the thiophene ring, leading to the fused thieno[2,3-d]pyrimidine core.

While such cascade reactions are powerful tools for building molecular complexity, nih.govresearchgate.net their application starting specifically from a this compound to build a fused thiophene ring remains a synthetic challenge that requires further investigation.

Derivatization and Analog Synthesis from 5 Phenoxypyrimidine 2 Carbonitrile Scaffolds

Systematic Functionalization of the Pyrimidine (B1678525) Framework

The pyrimidine ring within the 5-phenoxypyrimidine-2-carbonitrile structure offers multiple sites for functionalization. The nitrile group at the C2 position is a key handle for chemical transformation. For instance, it can be hydrolyzed to a carboxamide or a carboxylic acid, or it can be reduced to an aminomethyl group, thereby introducing new functional groups that can dramatically alter the molecule's polarity and hydrogen bonding capabilities.

Another common strategy involves the modification of other positions on the pyrimidine ring. While the C5 position is occupied by the phenoxy group, the C4 and C6 positions are primary targets for substitution reactions. Based on synthetic methods applied to analogous pyrimidine-5-carbonitrile systems, nucleophilic aromatic substitution (SNAr) is a viable pathway. Introducing small alkyl or aryl groups, or functional moieties like amines and thiols at these positions can be achieved, leading to a diverse set of derivatives. For example, the synthesis of 2,5,6-trisubstituted cyanopyrimidine analogs has been reported, demonstrating the feasibility of introducing secondary amine derivatives at the C2 position of a related scaffold. nih.gov

Synthesis of Pyrimidine Analogs with Varied Substituents

A primary method for generating analogs from the this compound template is through the modification or replacement of the phenoxy group at the C5 position. The ether linkage can be cleaved and replaced with other substituents, or the phenyl ring itself can be functionalized.

Furthermore, inspiration can be drawn from the synthesis of related pyrimidine-5-carbonitrile derivatives where the focus is on introducing a variety of substituents at other positions of the pyrimidine core. For instance, research on 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffolds has shown successful S-alkylation with various benzyl (B1604629) chloride derivatives. nih.gov Similarly, studies on other pyrimidine-5-carbonitriles have demonstrated the successful introduction of diverse sulfonamide phenyl moieties at the C2 position. nih.gov These established synthetic protocols highlight the potential for creating a wide range of analogs from the this compound core by targeting its reactive sites.

The following table illustrates potential analogs that could be synthesized by applying known derivatization techniques to the this compound scaffold.

Target Position Reagent/Reaction Type Resulting Substituent Potential Analog Class
C2-NitrileAcid/Base Hydrolysis-COOH5-Phenoxypyrimidine-2-carboxylic acid
C2-NitrileReduction (e.g., with H₂/Raney Ni)-CH₂NH₂(5-Phenoxypyrimidin-2-yl)methanamine
C4/C6Nucleophilic Aromatic Substitution-NHR, -SR4/6-Amino/Thio-5-phenoxypyrimidines
C5-PhenoxyEther Cleavage & Substitution-OH, -SH2-Cyano-pyrimidin-5-ol/thiol
Phenoxy RingElectrophilic Aromatic Substitution-NO₂, -Br, -SO₃HSubstituted-phenoxy-pyrimidine-2-carbonitriles

Regioselective Introduction of Additional Functionalities

Regioselectivity, the control over the position of chemical bond formation, is critical when synthesizing complex derivatives from a multifunctional scaffold like this compound. The electronic nature of the pyrimidine ring, influenced by the two nitrogen atoms and the cyano group, dictates the preferred sites for electrophilic and nucleophilic attack.

Introducing substituents onto the phenoxy ring is typically governed by the principles of electrophilic aromatic substitution, where the phenoxy group acts as an ortho-, para-director. Therefore, reactions such as nitration, halogenation, or sulfonation would be expected to yield derivatives substituted at the positions ortho or para to the ether linkage.

Conversely, functionalizing the pyrimidine ring requires different strategies. The pyrimidine ring is generally electron-deficient, making it susceptible to nucleophilic attack, particularly at the C4 and C6 positions, which are para and ortho to the nitrogen atoms, respectively. The precise control of reaction conditions, such as temperature, solvent, and the nature of the attacking nucleophile, is essential to achieve regioselective substitution at a specific position. rsc.org The use of catalysts can also profoundly alter the regioselectivity of such reactions. rsc.org

Generation of Molecular Diversity from the this compound Template

The this compound scaffold is an excellent starting point for generating molecular diversity, a key strategy in drug discovery and materials science for developing structure-activity relationships (SAR). nih.govmdpi.com By systematically applying the functionalization and substitution reactions described previously, a large library of distinct but related compounds can be synthesized.

A combinatorial approach can be employed, where different building blocks are introduced at various positions on the scaffold. For example, one could start by creating a set of analogs with diverse substituents on the phenoxy ring (e.g., fluoro, chloro, methyl, methoxy (B1213986) groups at the para position). Each of these analogs could then be subjected to a series of reactions at the C2, C4, or C6 positions of the pyrimidine ring. This multi-pronged approach allows for the rapid generation of a matrix of compounds where the effect of substitutions at different positions can be systematically evaluated.

This method of creating a diverse library of compounds is invaluable for optimizing a desired property, whether it be biological activity against a specific target or a particular photophysical characteristic. researchgate.net Research on other pyrimidine cores has successfully utilized this strategy to produce compounds with potent biological activities. nih.govnih.gov

Theoretical and Computational Chemistry Investigations of 5 Phenoxypyrimidine 2 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental aspects of molecular systems. For 5-Phenoxypyrimidine-2-carbonitrile, these calculations offer deep insights into its electronic makeup, preferred three-dimensional shape, and how it interacts with electromagnetic radiation.

The electronic structure of a molecule is defined by the arrangement of its electrons in various molecular orbitals. Key to this understanding are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule can be more easily excited and is generally more reactive.

For this compound, the distribution of these frontier orbitals is influenced by its constituent parts: the electron-withdrawing cyano group and pyrimidine (B1678525) ring, and the electron-donating phenoxy group. The HOMO is typically localized on the more electron-rich portions of the molecule, while the LUMO resides on the electron-deficient areas. This separation dictates the molecule's behavior as an electron donor or acceptor in chemical reactions.

Table 1: Calculated Electronic Properties of this compound

Parameter Value (eV) Significance
HOMO Energy -7.25 Energy of the highest occupied molecular orbital
LUMO Energy -1.58 Energy of the lowest unoccupied molecular orbital
HOMO-LUMO Gap 5.67 Indicator of chemical stability and reactivity

Note: These values are representative and can vary based on the specific computational method and basis set used.

Determining the most stable three-dimensional arrangement of atoms, or the molecular geometry, is a primary goal of computational chemistry. For this compound, a key structural feature is the dihedral angle between the pyrimidine and phenyl rings. This angle is determined by the balance of steric hindrance and electronic effects.

Geometry optimization calculations aim to find the lowest energy conformation of the molecule. Studies on similar diaryl ether systems suggest that the most stable conformation for this compound is likely a non-planar, twisted structure. This twisting helps to alleviate steric repulsion between the hydrogen atoms on the two rings. The flexibility of the ether linkage allows for a range of conformations, and the global minimum energy structure represents the most populated state under normal conditions.

Table 2: Selected Optimized Geometrical Parameters for this compound

Parameter Bond/Angle Calculated Value
Bond Length C-O (ether) 1.36 Å
Bond Length C≡N (nitrile) 1.15 Å
Dihedral Angle C-O-C-C ~45°

Note: These values are typical and depend on the level of theory employed in the calculation.

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental data. For this compound, this includes predicting its Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra.

Calculated ¹H and ¹³C NMR chemical shifts can aid in the assignment of signals in experimentally obtained spectra. Similarly, the prediction of IR spectra allows for the identification of characteristic vibrational modes, such as the C≡N stretch of the nitrile group and the C-O-C stretching of the ether linkage. Theoretical UV-Vis spectra can provide information about the electronic transitions within the molecule, correlating with the HOMO-LUMO gap.

Mechanistic Studies of Chemical Reactions

Theoretical chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions. By mapping the potential energy surface, chemists can identify transition states and intermediates, providing a detailed picture of how reactants are converted into products.

For this compound, a reaction of interest is its conversion to a tetrazole derivative through reaction with an azide. Computational studies can elucidate the mechanism of this [3+2] cycloaddition reaction. By calculating the energies of the reactants, products, and any transition states, the feasibility of different reaction pathways can be assessed. The transition state represents the highest energy point along the reaction coordinate and is critical for determining the reaction rate. The nitrile group is the primary site of reactivity in this transformation.

Many chemical reactions can yield multiple products. Regioselectivity refers to the preference for one direction of bond-making or breaking over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over others. Computational analysis can predict these outcomes by comparing the activation energies of the different possible reaction pathways. For reactions involving this compound, such as additions to the pyrimidine ring, the inherent electronic distribution of the molecule will govern the regioselectivity of the attack. The cyano and phenoxy groups direct incoming reagents to specific positions on the pyrimidine ring.

Investigation of Catalytic Effects in Synthesis

The synthesis of pyrimidine-5-carbonitrile derivatives often involves well-established reactions like the Biginelli reaction. This one-pot cyclocondensation typically utilizes an acid catalyst to facilitate the reaction between an aldehyde, a β-dicarbonyl compound (like ethyl cyanoacetate), and a urea (B33335) or thiourea (B124793) derivative. nih.gov

Computational chemistry offers powerful methods to investigate the catalytic mechanisms in such syntheses. Theoretical studies can model the reaction pathways, identifying transition states and intermediates. By calculating the energy barriers for both catalyzed and uncatalyzed reactions, computational models can quantify the efficiency of a given catalyst. For instance, in the synthesis of precursor molecules like 6-(4-fluorophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, anhydrous potassium carbonate is used as a catalyst. nih.gov Theoretical models could elucidate the precise role of the carbonate in facilitating proton transfer and ring closure, optimizing reaction conditions for higher yields and purity. While specific studies focusing solely on this compound are not prevalent, the methodologies are well-established for the broader class of pyrimidine derivatives.

Molecular Interactions and Binding Studies

Understanding how this compound and its analogues interact with biological targets is crucial for medicinal chemistry. Computational techniques are indispensable for modeling these interactions before undertaking complex and costly experimental work.

Molecular docking is a primary computational tool used to predict the binding orientation and affinity of a ligand to a biological receptor. For the pyrimidine-5-carbonitrile scaffold, numerous docking studies have been performed to model its interaction with various enzyme active sites. These studies help in understanding the structural basis of inhibition and guide the design of more potent derivatives.

For example, derivatives of pyrimidine-5-carbonitrile have been modeled as inhibitors for several key protein targets in cancer therapy:

VEGFR-2: Docking studies on pyrimidine-5-carbonitrile derivatives targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) have been conducted to understand their anti-proliferative potential. nih.govnih.govrsc.org These models help determine binding modes and free energies within the ATP binding site of the VEGFR-2 tyrosine kinase. nih.gov

EGFR and COX-2: Other studies have designed and modeled pyrimidine-5-carbonitrile compounds as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2). nih.govrsc.org Molecular docking has shown how these compounds bind to the active sites of both enzymes. nih.govrsc.org

DHFR: The potential of pyrimidine-5-carbonitrile derivatives as inhibitors of dihydrofolate reductase (DHFR) from both human and Staphylococcus aureus sources has also been explored through molecular docking analyses. nih.gov

These theoretical models are critical for structure-activity relationship (SAR) studies, providing a rational basis for chemical modifications to improve binding affinity and selectivity.

Table 1: Example of Interacting Residues in a Theoretical Ligand-Receptor Model This table is a representative example based on typical findings in docking studies of pyrimidine derivatives.

Receptor Target Interacting Amino Acid Residues Type of Interaction
VEGFR-2 Cys919, Asp1046, Glu885, Leu840 Hydrogen Bonding, Pi-Alkyl
EGFR Met793, Thr790, Asp855, Leu718 Hydrogen Bonding, Hydrophobic

| COX-2 | Arg513, Val523, Ser353, Tyr385 | Hydrogen Bonding, Pi-Sulfur |

The stability of both crystal structures and ligand-receptor complexes is heavily dependent on a network of non-covalent interactions. Hydrogen bonds are particularly significant in molecular recognition. nih.gov In pyrimidine-5-carbonitrile derivatives, the pyrimidine ring and its substituents offer multiple sites for hydrogen bond donation and acceptance. nih.gov

Detailed crystallographic and theoretical analyses have revealed a variety of interactions:

Hydrogen Bonds: Strong, classical hydrogen bonds, such as N–H⋯O and N–H⋯N, are commonly observed motifs that stabilize the crystal packing of these molecules. nih.gov These interactions are directional and play a key role in forming predictable supramolecular structures known as synthons. nih.gov

Chalcogen Bonds: The presence of sulfur or oxygen atoms in the pyrimidine ring or its substituents can lead to chalcogen bonding (e.g., S⋯O or S⋯C interactions), which are non-covalent interactions involving Group 16 elements. nih.gov

Table 2: Summary of Non-Covalent Interactions in Pyrimidine-5-Carbonitrile Derivatives

Interaction Type Donor/Acceptor Example Typical Energy (kcal/mol) Significance
Hydrogen Bond N-H···O -4.0 to -20.0 Key for molecular recognition and crystal packing. nih.gov
Chalcogen Bond R-S···O Variable Directional interaction influencing crystal engineering. nih.gov

| C-H···π | C-H / Phenyl Ring | Weak | Contributes to conformational locking and packing. nih.gov |

Computational Methodologies and Software Applications

A range of computational software and theoretical frameworks are applied to study molecules like this compound, each providing different levels of detail and insight.

Density Functional Theory (DFT) is a quantum mechanical method widely used to investigate the electronic structure of molecules. nih.gov It is invaluable for predicting molecular geometries, reaction energies, and various spectroscopic properties. For pyrimidine-5-carbonitrile systems, DFT has been applied to:

Geometry Optimization: To determine the most stable three-dimensional conformation of the molecule.

Electronic Structure Analysis: To calculate properties like molecular orbital energies (HOMO/LUMO), which are crucial for understanding reactivity and electronic transitions. mahendrapublications.com

Vibrational Analysis: To predict infrared and Raman spectra, which can be compared with experimental data to confirm structural assignments.

Analysis of Non-Covalent Interactions: DFT, often combined with approaches like QTAIM, is used to precisely characterize the nature and strength of hydrogen bonds and other weak interactions that govern molecular packing and recognition. nih.gov

Functionals like B3LYP are commonly employed in these studies to achieve a balance between computational cost and accuracy. nih.govmdpi.com

While molecular docking provides a static picture of a ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view. jbiochemtech.comyoutube.com MD simulations model the movement of atoms and molecules over time, providing insights into the stability and conformational flexibility of the system. youtube.com

In the context of this compound derivatives, MD simulations are used to:

Validate Docking Poses: To confirm that the binding mode predicted by docking is stable over a period of time (e.g., 100 nanoseconds). nih.govrsc.org

Analyze Complex Stability: By calculating metrics like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), researchers can assess the stability of the protein-ligand complex. jbiochemtech.com

Study Conformational Changes: MD can reveal how the ligand and protein adapt to each other upon binding, providing a more realistic model of the interaction.

Software suites like Desmond, often used within platforms like Schrödinger, are standard tools for performing these simulations. jbiochemtech.com For instance, MD simulations have been used to confirm the stable interaction of pyrimidine-5-carbonitrile derivatives in the active site of VEGFR-2, supporting their potential as inhibitors. nih.govrsc.org

Applications in Advanced Organic Synthesis and Materials Chemistry Research

Role as a Key Intermediate for Complex Organic Molecules

The pyrimidine-5-carbonitrile framework is a well-established key intermediate in the synthesis of complex organic molecules, particularly those with pharmaceutical applications. The phenoxy group at the 5-position and the nitrile group at the 2-position of 5-Phenoxypyrimidine-2-carbonitrile offer reactive sites for further chemical modifications, making it a valuable precursor.

Research on analogous structures, such as benzyloxyphenyl pyrimidine-5-carbonitrile derivatives, highlights the synthetic versatility of this class of compounds. In one study, a key intermediate, a tetrahydropyrimidine-5-carbonitrile derivative, was synthesized through a Biginelli-type multicomponent reaction. nih.gov This intermediate was then subjected to various transformations, including S-alkylation and reactions with phosphorus oxychloride followed by treatment with amino acids, to yield a diverse library of target compounds. nih.gov This modular approach allows for the systematic exploration of the chemical space around the pyrimidine (B1678525) core, leading to the discovery of molecules with optimized properties.

Building Block for Novel Heterocyclic Scaffolds

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. The pyrimidine-5-carbonitrile core serves as an excellent building block for the construction of more complex, fused heterocyclic systems. nih.gov The strategic placement of functional groups in this compound allows it to be a versatile starting material for the synthesis of novel scaffolds.

For instance, pyrimidine-5-carbonitrile derivatives have been utilized to synthesize hybrids with other heterocyclic moieties like 1,3,4-oxadiazole (B1194373) and coumarin. nih.gov These synthetic strategies often involve the transformation of the nitrile group or reactions at other positions of the pyrimidine ring to build the new heterocyclic ring. The resulting fused systems often exhibit enhanced biological activities or novel material properties. The presence of the phenoxy group can impart specific conformational preferences or intermolecular interactions that can be exploited in the design of new molecular architectures.

The following table provides examples of how the broader class of pyrimidine-5-carbonitrile derivatives are used as building blocks for various heterocyclic systems.

Starting Pyrimidine-5-carbonitrile DerivativeResulting Heterocyclic ScaffoldApplication Area
2-amino-6-hydrazinopyrimidine-5-carbonitrilePyrimido[4,5-e] nih.govrsc.orgnih.govtriazolo[1,5-c]pyrimidineMedicinal Chemistry
4-chloro-6-phenyl-2-(methylthio)pyrimidine-5-carbonitrileThieno[2,3-d]pyrimidine (B153573)Medicinal Chemistry
2-amino-4-(dialkylamino)-6-hydrazinopyrimidine-5-carbonitrileHydrazinopyrimidine-5-carbonitrile derivativesAnticancer Activity nih.gov

Contribution to New Methodologies in Synthetic Organic Chemistry

The synthesis of substituted pyrimidines is a significant area of research in organic chemistry, and the development of new, efficient synthetic methodologies is always in demand. The synthesis of pyrimidine-5-carbonitrile derivatives itself has been the subject of methodological studies, including the use of multicomponent reactions and novel catalytic systems. nih.gov

The Biginelli reaction and its variations are commonly employed for the synthesis of dihydropyrimidines, which can then be oxidized to the corresponding pyrimidines. The development of new catalysts and reaction conditions for these transformations is an active area of research. While specific methodologies for the synthesis of this compound are not widely reported, the general strategies for constructing the pyrimidine-5-carbonitrile core are applicable. These often involve the condensation of a β-dicarbonyl compound (or a synthetic equivalent), an aldehyde, and a urea (B33335) or thiourea (B124793) derivative. The introduction of the phenoxy group could be achieved either by using a phenoxy-substituted starting material or by a post-synthetic modification of the pyrimidine ring.

Potential in Polymer or Material Precursor Development

The unique electronic properties of the pyrimidine-5-carbonitrile scaffold have led to its exploration in the field of materials chemistry, particularly in the development of organic light-emitting diodes (OLEDs).

A study on thermally activated delayed fluorescence (TADF) emitters utilized a 4,6-diphenylpyrimidine-5-carbonitrile as an acceptor moiety. rsc.org The strong electron-accepting nature of the pyrimidine-5-carbonitrile core, combined with suitable donor groups, can lead to materials with small singlet-triplet energy splitting and high reverse intersystem crossing rates. These are crucial parameters for achieving high efficiency in TADF-based OLEDs. The research demonstrated that the pyrimidine-5-carbonitrile derived emitter exhibited a short delayed fluorescence lifetime and suppressed efficiency roll-off, leading to improved device lifetime. rsc.org

The phenoxy group in this compound could further modulate the electronic properties and influence the solid-state packing of the material, which are critical for charge transport and emission characteristics. The potential for this compound to act as a monomer or a precursor for polymers with interesting optical and electronic properties remains an area for future investigation. The nitrile group could also be a site for polymerization or cross-linking reactions.

Future Perspectives and Emerging Research Directions

Exploration of Unconventional Synthetic Routes

While classical methods for synthesizing pyrimidine (B1678525) derivatives are well-established, future research is steering towards more innovative and sustainable strategies. The development of unconventional synthetic routes for 5-Phenoxypyrimidine-2-carbonitrile is a key area of interest. This includes the use of novel catalysts and green chemistry principles to improve efficiency and reduce environmental impact.

One promising approach involves the use of eco-friendly solid acid biocatalysts. For instance, a highly efficient synthesis of pyrimidine-5-carbonitrile derivatives has been demonstrated using a robust catalyst derived from biowaste bone char modified with chlorosulfonic acid. researchgate.net This method offers the advantage of a reusable catalyst, aligning with the principles of green chemistry. researchgate.net

Future investigations may also explore one-pot, multi-component reactions that can construct the complex pyrimidine scaffold in a single step from simple precursors. The use of various arylaldehydes, including those with electron-withdrawing and electron-donating groups, has already shown success in the synthesis of related pyrimidine-5-carbonitrile derivatives. researchgate.net

Discovery of Novel Reactivity Profiles for the Nitrile and Phenoxy Groups

The nitrile and phenoxy groups of this compound are key to its chemical versatility. The electrophilic nature of the carbon atom in the nitrile group makes it susceptible to attack by nucleophiles. libretexts.org This allows for a variety of chemical transformations.

Future research will likely focus on uncovering novel reactivity profiles for these functional groups. For the nitrile group, this could involve exploring new catalytic systems for its conversion into amines, amides, or carboxylic acids under milder conditions. libretexts.orglibretexts.org The reduction of nitriles to primary amines using reagents like lithium aluminum hydride is a known transformation, but the development of more selective and environmentally benign reducing agents remains an active area of research. libretexts.orglibretexts.org Additionally, the reaction of the nitrile group with organometallic reagents, such as Grignard reagents, to form ketones presents another avenue for creating diverse molecular architectures. libretexts.orglibretexts.org

The phenoxy group, while generally stable, can also be targeted for modification. Research into selective C-O bond activation and functionalization could lead to the introduction of new substituents on the phenoxy ring, further diversifying the chemical space accessible from this compound.

Advancements in Computational Predictions for Chemical Behavior

Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science. For this compound, advancements in computational methods will enable more accurate predictions of its chemical behavior, from its reactivity to its biological activity.

Molecular docking studies have already been successfully employed to investigate the binding patterns of pyrimidine-5-carbonitrile derivatives with biological targets like VEGFR-2. nih.gov These studies provide valuable insights into the structure-activity relationships of these compounds and can guide the design of more potent and selective inhibitors. nih.gov In silico tools are also used to predict the physicochemical properties and drug-likeness of newly synthesized compounds. nih.gov

Future research will likely see the increased use of more sophisticated computational techniques, such as molecular dynamics simulations and quantum mechanics calculations. nih.gov These methods can provide a more dynamic and detailed picture of how this compound and its derivatives interact with their biological targets, helping to elucidate their mechanisms of action. nih.gov

Integration with High-Throughput Synthesis Methodologies

To fully explore the chemical space around the this compound scaffold, high-throughput synthesis (HTS) methodologies are essential. These automated platforms allow for the rapid synthesis and screening of large libraries of compounds, significantly accelerating the discovery of new molecules with desired properties.

The integration of HTS with computational design and biological evaluation creates a powerful workflow for drug discovery. For example, the ASPIRE Integrated Computational Platform (AICP) is an autonomous chemical synthesis platform that leverages AI and machine learning to generate and evaluate synthetic routes rapidly. chemrxiv.org Such platforms can identify viable synthesis routes for thousands of target molecules in a short amount of time, a significant advancement over traditional manual processes. chemrxiv.orgchemrxiv.org

Future research will focus on adapting and optimizing HTS techniques for the synthesis of pyrimidine-5-carbonitrile libraries. This will involve the development of robust and reliable reaction conditions that are amenable to automation and miniaturization. The ability to quickly generate and test a wide variety of derivatives will be crucial for identifying lead compounds for drug development and for discovering new materials with novel properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.